![molecular formula C17H22N2O2 B2620177 7-[(1-Cyclobutylaziridin-2-yl)methoxy]-1,2,3,5-tetrahydro-3-benzazepin-4-one CAS No. 2418695-14-2](/img/structure/B2620177.png)
7-[(1-Cyclobutylaziridin-2-yl)methoxy]-1,2,3,5-tetrahydro-3-benzazepin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(1-Cyclobutylaziridin-2-yl)methoxy]-1,2,3,5-tetrahydro-3-benzazepin-4-one is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a member of the benzazepine family of compounds, which have been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
- Application : Researchers have explored its potential as an EZH2 inhibitor. By blocking EZH2 activity, it may alter gene expression patterns, impacting cellular processes such as proliferation and differentiation .
- Solution : Researchers modified the structure by replacing a dimethylisoxazole group with an sp3 hybridized carbon atom at the 7-position of the lactam moiety. This transformation improved physicochemical properties and potency .
- Outcome : By incorporating specific structural features, researchers achieved better overlap between potency and pharmaceutical properties .
- Background : The compound has been used as an anomeric N-pivaloyloxy-N-alkoxyamide amide in skeletal editing of organic molecules by nitrogen atom deletion .
- Structural Insights : A crystal structure of 23a in complex with the three-protein PRC2 complex provided key insights into optimal binding .
Epigenetic Modulation - EZH2 Inhibition
Metabolic Stability Enhancement
Bioavailability Enhancement
Nitrogen Atom Deletion Reagent
Drug Development and Crystallography
Organic Synthesis Intermediate
Propiedades
IUPAC Name |
7-[(1-cyclobutylaziridin-2-yl)methoxy]-1,2,3,5-tetrahydro-3-benzazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-17-9-13-8-16(5-4-12(13)6-7-18-17)21-11-15-10-19(15)14-2-1-3-14/h4-5,8,14-15H,1-3,6-7,9-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCQVLCRGFMRQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC2COC3=CC4=C(CCNC(=O)C4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(1-Cyclobutylaziridin-2-yl)methoxy]-1,2,3,5-tetrahydro-3-benzazepin-4-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.